molecular formula C9H8N2O2S B1466718 Ethyl thiazolo[5,4-b]pyridine-2-carboxylate CAS No. 1089704-57-3

Ethyl thiazolo[5,4-b]pyridine-2-carboxylate

Cat. No.: B1466718
CAS No.: 1089704-57-3
M. Wt: 208.24 g/mol
InChI Key: WPHYGZDNIVMAAK-UHFFFAOYSA-N
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Description

Ethyl thiazolo[5,4-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thiazole and pyridine ring system. Its molecular formula is C₉H₇ClN₂O₂S for the 5-chloro derivative (CAS: 1202075-71-5), with a molecular weight of 242.68 g/mol . The compound is synthesized via aminothiazole formation using 3-amino-5-bromo-2-chloropyridine and potassium thiocyanate, followed by Suzuki cross-coupling and Boc protection/deprotection steps . Key applications include its role as a precursor in medicinal chemistry, particularly in developing c-KIT inhibitors for cancer therapy .

Properties

IUPAC Name

ethyl [1,3]thiazolo[5,4-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-2-13-9(12)8-11-6-4-3-5-10-7(6)14-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHYGZDNIVMAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089704-57-3
Record name ethyl [1,3]thiazolo[5,4-b]pyridine-2-carboxylate
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Preparation Methods

One-Step Synthesis from Chloronitropyridines and Thioamides/Thioureas

A prominent and efficient method involves a one-step cyclization reaction between appropriately substituted chloronitropyridines and thioamides or thioureas. This approach was detailed by Sahasrabudhe et al. (2009), who demonstrated that the reaction proceeds smoothly under mild conditions to afford thiazolo[5,4-b]pyridine derivatives, including those bearing various substituents at the 2-position such as alkyl, aryl, and amine groups.

Key features of this method:

  • Starting materials: Substituted chloronitropyridines and thioamides or thioureas.
  • Reaction type: Nucleophilic aromatic substitution followed by intramolecular cyclization.
  • Conditions: Typically conducted under reflux in polar aprotic solvents.
  • Scope: Allows introduction of diverse substituents at the 2-position, enabling structural diversity.
  • Advantages: Single-step, high yield, operational simplicity.

This method is adaptable for synthesizing ethyl esters by choosing thioamide precursors bearing ester groups or by subsequent functional group transformations.

Alternative Synthetic Routes

While direct preparation of this compound is less frequently reported in isolation, related compounds such as thiazolo[5,4-b]pyridine-2-carboxamides and carboxylic acids have been synthesized via multi-step processes involving:

  • Cyclization of 2-aminopyridine derivatives with thiocarbonyl reagents.
  • Functional group interconversions post-cyclization to introduce ester groups.

Patent literature (US8058440B2) describes processes for related tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid derivatives, which can be esterified to ethyl esters, although this involves additional synthetic steps and hydrogenation conditions.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Type Conditions Yield (%) Advantages Limitations
One-step from chloronitropyridine + thioamide/thiourea Chloronitropyridine, thioamide/thiourea Nucleophilic substitution + cyclization Reflux in polar aprotic solvent High (typically >70%) Single-step, broad substrate scope Requires chloronitropyridine precursors
Multi-step via 2-aminopyridine + thiocarbonyl + esterification 2-Aminopyridine, thiocarbonyl reagents Cyclization + functional group transformations Multiple steps, may require hydrogenation Moderate to high Access to various derivatives Longer synthesis, more purification steps

Detailed Research Findings

  • Mechanistic insights: The one-step synthesis involves nucleophilic attack of the thioamide sulfur on the chloronitropyridine, displacing chloride, followed by intramolecular cyclization to form the fused thiazolo ring. Electron-withdrawing substituents on the pyridine ring enhance reactivity.

  • Substituent effects: Alkyl and aryl substituents on the thioamide nitrogen or carbon can be introduced, allowing modulation of electronic and steric properties of the final compound.

  • Scalability: The single-step method is amenable to scale-up due to its operational simplicity and mild conditions.

  • Purification: Products are typically purified by crystallization or chromatography, with high purity confirmed by spectroscopic methods.

  • Applications: The synthesized this compound derivatives have been explored for biological activities such as enzyme inhibition and antimicrobial properties, underscoring the importance of efficient synthetic access.

Chemical Reactions Analysis

Types of Reactions

Ethyl thiazolo[5,4-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Amines in ethanol under reflux conditions.

Major Products Formed

Scientific Research Applications

Biological Applications

Ethyl thiazolo[5,4-b]pyridine-2-carboxylate has shown promise in several biological applications:

Anticancer Activity

Recent studies indicate that this compound acts as a potent inhibitor of the c-KIT enzyme, which is implicated in certain cancers. A structure-activity relationship (SAR) study revealed that modifications can enhance its potency:

CompoundIC50 (μM)Activity Description
This compound4.77Inhibitor of c-KIT V560G/D816V
Imatinib-Reference compound

This compound demonstrated significant anti-proliferative effects against cancer cell lines harboring c-KIT mutations, suggesting its potential as a therapeutic agent for resistant cancer types.

Anti-Infective Properties

This compound has also been evaluated for its activity against Cryptosporidium parvum, a pathogen causing gastrointestinal infections. In vitro studies reported an EC50 value of approximately 2.1 μM, indicating modest efficacy. The mechanism involves disrupting the parasite's metabolic pathways.

Material Science Applications

Beyond biological applications, this compound is being explored for its potential in material science:

  • Development of new materials with tailored chemical properties.
  • Use as a building block in synthesizing complex heterocyclic compounds.

Case Study 1: c-KIT Mutations

A study involving various derivatives of thiazolo[5,4-b]pyridine highlighted the importance of structural modifications in enhancing selectivity and potency against resistant c-KIT mutations. This research underscores the need for further exploration into SAR to develop more effective inhibitors.

Case Study 2: Cryptosporidium Infections

In vivo models demonstrated that while this compound exhibited some efficacy against C. parvum, further structural optimization is necessary to improve its therapeutic index.

Mechanism of Action

The mechanism of action of ethyl thiazolo[5,4-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of phosphoinositides. This inhibition disrupts downstream signaling pathways involved in cell growth and survival, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Analogues
Compound Name Core Structure Key Substituents Biological Activity Reference
Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate Thiazolo[5,4-b]pyridine 5-Cl, 2-COOEt Intermediate for kinase inhibitors
Ethyl 3-amino-5-aryl-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 3-NH₂, 5-aryl Antioxidant, antimicrobial
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Thiazole-pyridine hybrid 4-CH₃, 2-(4-pyridinyl) Anticancer (SAR studies)
6h (3-(Trifluoromethyl)phenyl derivative) Thiazolo[5,4-b]pyridine R1=3-CF₃Ph c-KIT inhibition (IC₅₀ = 9.87 µM)
Ethyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-thiazolo[5,4-b]pyridine-5-carboxylate Thiazolo[5,4-b]pyridine 3-CH₂NH₂, 4-CH₃, 6-iPr Unspecified (structural variant)

Key Observations :

  • Ring Fusion : Thiazolo[5,4-b]pyridine derivatives exhibit distinct activity compared to thiazolo[3,2-a]pyrimidines due to differences in ring fusion and electronic properties .
  • Substituent Effects : The 3-(trifluoromethyl)phenyl group in compound 6h enhances c-KIT inhibition by fitting into hydrophobic pockets, while methylene or urea linkages reduce activity .
  • Synthetic Routes : Microwave-assisted synthesis (e.g., Biginelli reaction) improves yields (up to 90%) and reduces reaction time compared to conventional methods .
Physicochemical Properties
Property Ethyl Thiazolo[5,4-b]pyridine-2-carboxylate Ethyl 5-Chloro Derivative 6h (3-CF₃Ph Derivative)
Molecular Weight (g/mol) 226.23 (estimated) 242.68 ~400 (estimated)
Solubility Low (lipophilic core) Similar Improved with CF₃ group
Synthetic Yield 70–90% (microwave-assisted) 75% 21–38% for amides

Insights :

  • Chlorination Impact : The 5-Cl substituent increases molecular weight and may enhance stability but reduces solubility .
  • Microwave Synthesis : Yields for thiazolo[5,4-b]pyridines exceed 70% with microwave assistance, outperforming traditional methods .

Biological Activity

Ethyl thiazolo[5,4-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused thiazole and pyridine structure, which contributes to its pharmacological potential. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been reported to exhibit a broad spectrum of biological activities, including:

  • Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : It has shown efficacy against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Inhibition of COX-2 activity has been noted, indicating potential for treating inflammatory conditions.
  • Antitumor Activity : The compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

  • Phosphoinositide 3-Kinase (PI3K) Inhibition : The compound acts as a potent inhibitor of PI3K, which is crucial for cell growth and survival. This inhibition leads to reduced proliferation and increased apoptosis in cancer cells.
  • Cytokine Modulation : It affects the expression of various cytokines involved in inflammatory responses, thereby reducing inflammation in vivo .
  • Cell Signaling Pathways : this compound modulates several signaling pathways that are vital for cellular metabolism and function.

Antitumor Activity

A study highlighted the efficacy of this compound against different cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 1.15 μM to 4.77 μM against resistant c-KIT mutant cells, outperforming standard treatments like imatinib . This suggests its potential as a candidate for developing anticancer therapies.

Anti-inflammatory Properties

Research demonstrated that derivatives of this compound effectively inhibited COX-2 with an IC50 comparable to that of celecoxib (0.04 μmol) in vitro. This indicates a strong potential for therapeutic applications in managing inflammatory diseases .

Summary Table of Biological Activities

Biological ActivityMechanism/TargetReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX-2 inhibition
AntitumorPI3K inhibition

Q & A

Basic Question: What are the common synthetic routes for ethyl thiazolo[5,4-b]pyridine-2-carboxylate and its derivatives?

Answer:
The synthesis typically involves cyclization and multicomponent reactions. For example, derivatives of thiazolo[5,4-b]pyridine can be synthesized via the Biginelli reaction, which condenses aldehydes, β-ketoesters, and thioureas in a one-pot procedure. Cyclization steps, such as reacting intermediates with reagents like 3-amino-5-methylisoxazole, are critical for forming the fused heterocyclic core . Optimization of solvent choice (e.g., ethanol or DMF), reaction time (e.g., 12 hours for cyclization), and stoichiometric ratios (e.g., 1:1:1 for Biginelli components) is essential for yield improvement.

Basic Question: What analytical methods are used to confirm the structure of this compound?

Answer:
Characterization relies on elemental analysis (to verify purity), FTIR (to identify functional groups like ester carbonyls and thiazole rings), and 1H NMR (to resolve substituent positions and confirm regiochemistry). For example, FTIR peaks at ~1700 cm⁻¹ indicate ester carbonyl groups, while NMR signals in the δ 4.0–4.5 ppm range confirm ethyl ester protons . Advanced derivatives may require 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment.

Basic Question: What safety precautions are necessary when handling this compound?

Answer:
Use nitrile gloves (compliant with EN 374 standards) and flame-retardant lab coats to prevent skin contact. Conduct reactions in a fume hood due to potential volatile byproducts. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting a physician. Respiratory protection (e.g., N95 masks) is advised for powdered forms .

Advanced Question: How can reaction conditions be optimized to improve yields in thiazolo[5,4-b]pyridine synthesis?

Answer:
Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Catalyst use : Sodium ethoxide or other bases can accelerate deprotonation steps.
  • Temperature control : Heating at 80–100°C for 12 hours improves ring closure in cyclization reactions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates products from side reactions (e.g., dimerization).

Advanced Question: How do structural modifications (e.g., Boc protection) influence the reactivity of thiazolo[5,4-b]pyridine derivatives?

Answer:
Introducing Boc (tert-butoxycarbonyl) groups at specific positions (e.g., the 5-position) can sterically hinder undesired side reactions while preserving the thiazole ring's electrophilicity. For example, Boc-protected intermediates enable selective functionalization at the 2-carboxylate position, as demonstrated in ethyl 5-Boc-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate synthesis . Deprotection with TFA restores reactivity for downstream modifications.

Advanced Question: How can fluorescence properties of thiazolo[5,4-b]pyridine derivatives be studied for bioimaging applications?

Answer:
Synthesize derivatives with electron-withdrawing/donating substituents (e.g., trifluoromethyl or methoxy groups) and measure emission spectra in solvents of varying polarity. For instance, ethyl 4-(2H-4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2-yl)butanoate exhibits solvatochromic shifts due to intramolecular charge transfer, which can be quantified using fluorescence spectrophotometry . Time-resolved fluorescence decay assays further probe photostability.

Advanced Question: How should researchers address contradictory spectral data in characterizing novel thiazolo[5,4-b]pyridine analogs?

Answer:

  • Cross-validate techniques : Compare NMR, FTIR, and HRMS data to resolve ambiguities (e.g., distinguishing regioisomers).
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts or IR vibrational modes and match experimental results .
  • Single-crystal X-ray diffraction : Resolve absolute configuration for chiral derivatives, as seen in related oxazolo[5,4-b]pyridine structures .

Advanced Question: What strategies enable the design of water-soluble thiazolo[5,4-b]pyridine derivatives for biological assays?

Answer:

  • Introduce polar groups : Sulfonate (-SO₃H) or carboxylate (-COO⁻) moieties enhance aqueous solubility.
  • PEGylation : Attach polyethylene glycol chains to the ester group via hydrolyzable linkers.
  • Prodrug approaches : Convert ethyl esters to free carboxylic acids in vivo using esterase-sensitive prodrugs, as demonstrated in pyridine carboxylate analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl thiazolo[5,4-b]pyridine-2-carboxylate
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Ethyl thiazolo[5,4-b]pyridine-2-carboxylate

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